molecular formula C4H6F5N B13600504 (2S)-3,3,4,4,4-pentafluorobutan-2-amine

(2S)-3,3,4,4,4-pentafluorobutan-2-amine

Cat. No.: B13600504
M. Wt: 163.09 g/mol
InChI Key: RUEFEAYJKJRHIH-REOHCLBHSA-N
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Description

(2S)-3,3,4,4,4-pentafluorobutan-2-amine is an organic compound characterized by the presence of five fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane backbone. One common method is the fluorination of butane derivatives using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3,4,4,4-pentafluorobutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into less fluorinated amines.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce less fluorinated amines.

Scientific Research Applications

(2S)-3,3,4,4,4-pentafluorobutan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased resistance to degradation.

Mechanism of Action

The mechanism by which (2S)-3,3,4,4,4-pentafluorobutan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3,4,4,4-pentafluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S)-3,3,4,4,4-pentafluorobutan-2-thiol: Contains a thiol group instead of an amine.

    (2S)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced binding interactions with biological targets.

Properties

Molecular Formula

C4H6F5N

Molecular Weight

163.09 g/mol

IUPAC Name

(2S)-3,3,4,4,4-pentafluorobutan-2-amine

InChI

InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m0/s1

InChI Key

RUEFEAYJKJRHIH-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(C(F)(F)F)(F)F)N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N

Origin of Product

United States

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